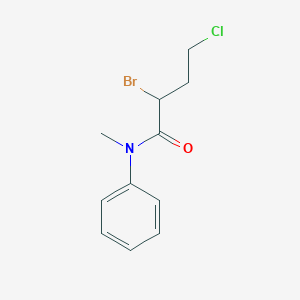
N-Ethoxycarbonyl Dabigatran Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Dabigatran Etexilate, a closely related compound, has been achieved through various methods, demonstrating the complexity and innovation in chemical synthesis. One method involves the condensation, catalytic hydrogenation, acylation, cyclization, Pinner reaction, and subsequent reaction with n-hexyl chloroformate, yielding about a 40% overall yield (Chen Guohua, 2013). Another approach utilized a novel synthon, n-hexyl-4-nitrophenyl carbonate, to eliminate potential impurities and achieve an overall yield of 66% over three steps (P. Solanki et al., 2018).
Molecular Structure Analysis
The molecular structure of N-Ethoxycarbonyl Dabigatran Ethyl Ester and its derivatives has been extensively analyzed through various spectroscopic methods. For instance, characterization by IR, 1H NMR, and MS techniques has provided detailed insights into the molecular structure, facilitating the identification of the compound and its synthesis intermediates (G. Han, 2014).
Chemical Reactions and Properties
The chemical properties of Dabigatran derivatives include their reactivity in various chemical reactions, such as the Pinner reaction, which is pivotal in synthesizing Dabigatran Etexilate. This reaction, along with condensation and acylation steps, is critical for constructing the Dabigatran molecule and its esters, showcasing the compound's versatility and reactivity in organic synthesis (Duan Yumin, 2010).
Physical Properties Analysis
The physical properties of N-Ethoxycarbonyl Dabigatran Ethyl Ester derivatives, such as solubility, melting point, and stability, are essential for their handling and application in further chemical processes. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting the compound's overall behavior and utility in a laboratory setting.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific derivatives, are central to understanding N-Ethoxycarbonyl Dabigatran Ethyl Ester. Research into the derivatization of amino acids using ethyl chloroformate-ethanol-pyridine to form volatile products for GC or GC-MS analysis exemplifies the analytical approaches to characterizing such compounds (Z. H. Huang et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacokinetics
- One-pot Synthesis: A novel one-pot synthesis approach for a key intermediate in the preparation of dabigatran etexilate, related to N-Ethoxycarbonyl Dabigatran Ethyl Ester, has been reported. This method addresses the selective, reversible, and direct inhibition of thrombin and is significant in the clinical development for preventing venous thrombolism and cardioembolic stroke (Guo, Huang, Yuan, & Zhu, 2014).
- Synthetic Technology: A study emphasized the importance of synthetic technology of dabigatran etexilate, indicating the synthesis involves using 3-[[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl] pyridin-2-ylamino]propionic acid ethyl ester as a starting material (Han, 2014).
Metabolic Studies
- Carboxylesterase-Dependent Hydrolysis: Dabigatran etexilate undergoes hydrolysis by human carboxylesterase enzymes, suggesting a specific metabolic pathway after oral administration. This hydrolysis leads to the formation of active thrombin inhibitor, dabigatran, highlighting the importance of carboxylesterase-mediated metabolism in the drug's activation (Laizure, Parker, Herring, & Hu, 2014).
Therapeutic Applications and Effects
- Anticoagulant Therapy: N-Ethoxycarbonyl Dabigatran Ethyl Ester is part of the larger family of compounds leading to dabigatran etexilate, a direct thrombin inhibitor widely used in anticoagulant therapy. This compound is essential in the prevention of stroke in patients with atrial fibrillation. Moreover, the discovery of specific antidotes for dabigatran, like aDabi-Fab, underlines the significance of managing the balance between therapeutic and adverse effects, emphasizing safety in anticoagulation therapy (Schiele et al., 2013).
Impurity Synthesis and Control
- Impurity Synthesis and Control: The control and synthesis of potential impurities in dabigatran etexilate, such as dabigatran dimer and dabigatran n-propyl ester, have been studied. Understanding and controlling these impurities are critical for maintaining the drug substance's quality during large-scale manufacturing, ensuring the safety and efficacy of the medication (Reddy et al., 2017).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1416446-40-6 |
|---|---|
Produktname |
N-Ethoxycarbonyl Dabigatran Ethyl Ester |
Molekularformel |
C₃₀H₃₃N₇O₅ |
Molekulargewicht |
571.63 |
Synonyme |
N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



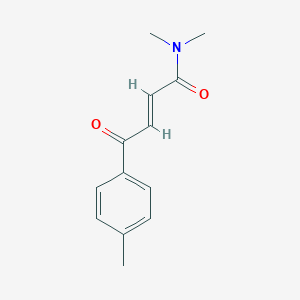
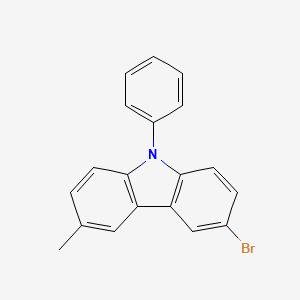
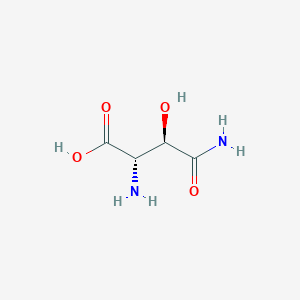
![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
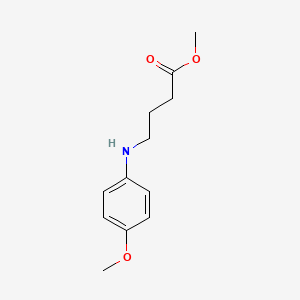
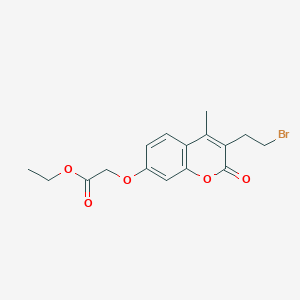
![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)
